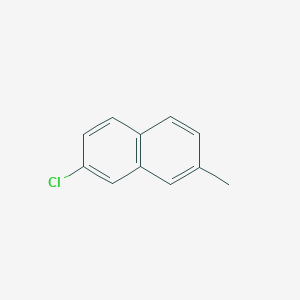

![molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8](/img/structure/B172622.png)

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Übersicht

Beschreibung

Nibentan, chemically known as N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide, is a class III antiarrhythmic agent. It was first reported by Mashkovskii and has been extensively studied for its effects on the heart. Nibentan is known for its ability to prolong the action potential duration in cardiac cells, making it effective in treating various types of arrhythmias .

Vorbereitungsmethoden

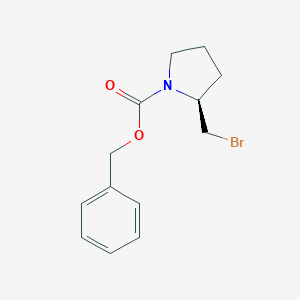

Synthesewege und Reaktionsbedingungen: Die Synthese von Nibentan umfasst mehrere Schritte, beginnend mit Phenylacetonitril. Die wichtigsten Schritte umfassen:

Kondensation: Phenylacetonitril wird in Toluol unter Verwendung von Natriumethylat mit Diethylcarbonat kondensiert, um Natrium(ethoxycarbonyl)cyanophenylmethanat zu bilden.

Alkylierung: Dieser Zwischenstoff wird dann mit 1,4-Dibrombutan alkyliert, um 5-Brom-1-(ethoxycarbonyl)-1-cyan-1-phenylpentan zu erzeugen.

Aminierung: Das Produkt wird mit Diethylamin behandelt, um 1-(Ethoxycarbonyl)-1-cyan-5-(diethylamino)-1-phenylpentan zu ergeben.

Decarboxylierung: Die Decarboxylierung mit wässriger Kaliumhydroxid in Gegenwart von Triethylbenzylammoniumchlorid führt zu 1-Cyan-5-(diethylamino)-1-phenylpentan.

Oxidation: Die Verbindung wird mit Wasserstoffperoxid in Dimethylsulfoxid oxidiert, um 1-Carbamoyl-5-(diethylamino)-1-phenylpentan zu bilden.

Umlagerung: Eine Hofmann-Umlagerung unter Verwendung von Brom und Natriummethylat in Methanol wandelt es in 1-(Methoxycarbonylamino)-5-(diethylamino)-1-phenylpentan um.

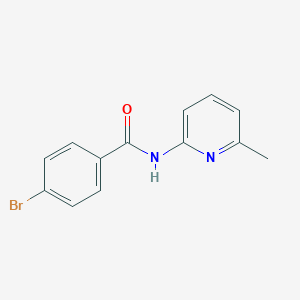

Hydrolyse und Kupplung: Die Hydrolyse mit Natriumhydroxid in Ethanol, gefolgt von der Kupplung mit 4-Nitrobenzoylchlorid in Acetonitril, ergibt Nibentan.

Industrielle Herstellungsverfahren: Die industrielle Produktion von Nibentan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei eine hohe Reinheit und Ausbeute durch optimierte Reaktionsbedingungen und Reinigungsverfahren sichergestellt werden.

Arten von Reaktionen:

Oxidation: Nibentan unterliegt Oxidationsreaktionen, insbesondere während seiner Synthese.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Nibentan kann an Substitutionsreaktionen teilnehmen, insbesondere während seiner Synthese, wenn Zwischenprodukte gebildet werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid in Dimethylsulfoxid.

Reduktionsmittel: Im Endprodukt nicht üblicherweise verwendet, aber in Zwischenschritten verwendet werden können.

Substitutionsreagenzien: Diethylamin, Brom und Natriummethylat.

Wichtigste gebildete Produkte:

Hydroxyliertes Nibentan: Während Stoffwechselprozessen gebildet.

De-ethyliertes Nibentan: Ein weiteres Metabolit, das im menschlichen Blutplasma identifiziert wurde.

Wissenschaftliche Forschungsanwendungen

Nibentan wurde ausgiebig auf seine antiarrhythmischen Eigenschaften untersucht. Es wird verwendet in:

Kardiologie: Zur Behandlung von paroxysmalen Arrhythmien und anderen Herzrhythmusstörungen.

Pharmakokinetische Studien: Um seinen Metabolismus und seine Verteilung im Körper zu verstehen.

Elektrophysiologie: Um seine Auswirkungen auf Herzmuskelzellen und die Aktionspotenzialdauer zu untersuchen.

Arzneimittelentwicklung: Als Referenzverbindung zur Entwicklung neuer Antiarrhythmika

5. Wirkmechanismus

Nibentan übt seine Wirkung aus, indem es Kaliumkanäle in Herzmuskelzellen blockiert, was die Repolarisierungsphase des Aktionspotenzials verlängert. Dies erhöht die Refraktärzeit der Myokardzellen und verhindert anomale elektrische Aktivität, die zu Arrhythmien führen kann. Die molekularen Zielstrukturen umfassen verschiedene Kaliumkanäle, die an der Herzrepolarisierung beteiligt sind .

Ähnliche Verbindungen:

Niferidyl: Ein weiteres Antiarrhythmikum der Klasse III mit einem ähnlichen Wirkmechanismus.

Amiodaron: Ein bekanntes Antiarrhythmikum der Klasse III, jedoch mit einem breiteren Wirkungsspektrum und mehr Nebenwirkungen.

Sotalol: Ein Antiarrhythmikum der Klasse III mit zusätzlichen Betablocker-Eigenschaften.

Einzigartigkeit von Nibentan: Nibentan ist einzigartig in seiner spezifischen Wirkung auf Kaliumkanäle ohne signifikante Auswirkungen auf andere Ionenkanäle oder Rezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen, um die kardiale Elektrophysiologie zu untersuchen und neue Behandlungen für Arrhythmien zu entwickeln .

Wirkmechanismus

Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .

Vergleich Mit ähnlichen Verbindungen

Niferidyl: Another class III antiarrhythmic agent with a similar mechanism of action.

Amiodarone: A well-known class III antiarrhythmic but with a broader spectrum of activity and more side effects.

Sotalol: A class III antiarrhythmic with additional beta-blocking properties.

Uniqueness of Nibentan: Nibentan is unique in its specific action on potassium channels without significant effects on other ion channels or receptors. This selectivity makes it a valuable tool in both clinical and research settings for studying cardiac electrophysiology and developing new treatments for arrhythmias .

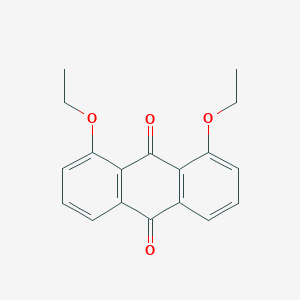

Eigenschaften

IUPAC Name |

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCBAYRWJULIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933957 | |

| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157832-56-9, 150491-98-8 | |

| Record name | Nibentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

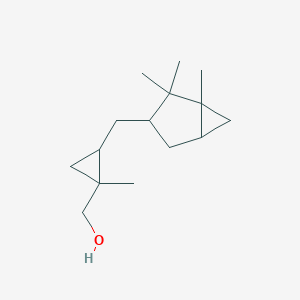

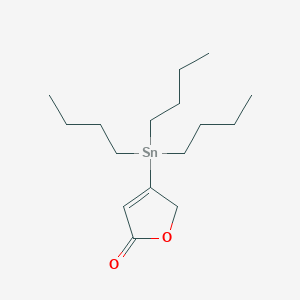

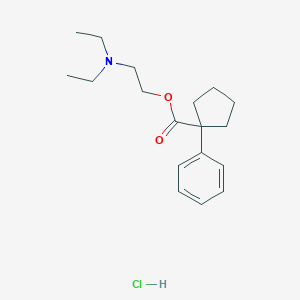

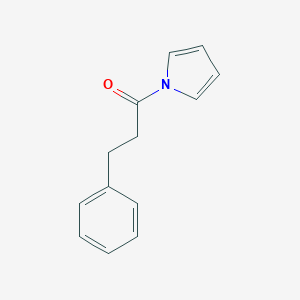

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)